Cas no 543739-81-7 (4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride structure
543739-81-7 structure
商品名:4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS番号:543739-81-7
MF:C16H15BrCl3N
メガワット:407.5600
MDL:MFCD22741555
CID:1089536
PubChem ID:22386902

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • 4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline,hydrochloride
    • 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl
    • AK140831
    • C16H15BrCl3N
    • Y1252
    • Isoquinoline,4-(3-bromophenyl)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride
    • 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline hydrochloride
    • 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,
    • DTXSID30625341
    • P13424
    • SY098145
    • (4S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline hydrochloride
    • DB-099392
    • A870477
    • AKOS022173103
    • SCHEMBL6501908
    • 543739-81-7
    • CS-0051204
    • 4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
    • MFCD22741555
    • 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
    • AS-51744
    • MDL: MFCD22741555
    • インチ: 1S/C16H14BrCl2N.ClH/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H
    • InChIKey: POPXXLXYDOGHOU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])C1([H])C2C([H])=C(C([H])=C(C=2C([H])([H])N(C([H])([H])[H])C1([H])[H])Cl)Cl.Cl[H]

計算された属性

  • せいみつぶんしりょう: 404.94535g/mol
  • どういたいしつりょう: 404.94535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 340
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY1403297-01-25G
4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
543739-81-7 97%
25g
¥ 646.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY1403297-01-50G
4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
543739-81-7 97%
50g
¥ 1,227.00 2023-04-13
abcr
AB458925-10 g
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl; .
543739-81-7
10g
€153.50 2023-07-18
Chemenu
CM105010-25g
4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
543739-81-7 97%
25g
$*** 2023-05-30
ChemScence
CS-0051204-5g
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
543739-81-7 99.67%
5G
$49.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1121844-10g
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
543739-81-7 98%
10g
¥434.00 2024-05-09
Chemenu
CM105010-5g
4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
543739-81-7 97%
5g
$*** 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY1403297-01-5G
4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
543739-81-7 97%
5g
¥ 165.00 2023-04-13
Aaron
AR00IAES-10g
Isoquinoline,4-(3-bromophenyl)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-,hydrochloride
543739-81-7 97%
10g
$45.00 2023-12-13
abcr
AB458925-100g
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl; .
543739-81-7
100g
€703.30 2025-02-19

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochlorideに関する追加情報

Introduction to 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 543739-81-7) and Its Applications in Modern Chemical Biology

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, identified by the CAS number 543739-81-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the tetrahydroisoquinoline (THIQ) class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of bromine and chlorine substituents on the phenyl ring and the methyl group at the 2-position of the isoquinoline core, contribute to its unique chemical properties and biological interactions.

The bromophenyl moiety in 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in modulating its reactivity and binding affinity to biological targets. Bromine atoms are electron-withdrawing and can influence electronic distributions across the molecule, which in turn affects its interactions with enzymes and receptors. This feature makes it a valuable scaffold for designing molecules with enhanced pharmacological properties. Additionally, the 6,8-dichloro substitution pattern introduces further conformational rigidity and electronic tuning, which can be exploited to optimize binding affinities and selectivity.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more suitable for in vitro and in vivo studies. This solubility improvement is critical for drug development, as it allows for easier formulation and administration of the compound in preclinical and clinical trials. The tetrahydroisoquinoline core itself is a well-studied pharmacophore that has shown promise in treating various neurological and cardiovascular disorders. Its ability to interact with multiple biological pathways makes it an attractive candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its biological targets. These studies have revealed that the compound can bind to a variety of proteins involved in signal transduction pathways. For instance, research has indicated that this molecule may interact with dopamine receptors, which are implicated in conditions such as Parkinson’s disease and schizophrenia. The ability to modulate these receptors could lead to novel therapeutic strategies for these neurological disorders.

In addition to its potential applications in neurology, 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promise in other therapeutic areas. Studies have demonstrated its efficacy in inhibiting certain kinases that are overexpressed in cancer cells. By targeting these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival. This makes it a candidate for development as an anticancer agent. Furthermore, its structural similarity to known bioactive molecules suggests that it may have additional untapped pharmacological potentials.

The synthesis of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of bromine and chlorine substituents requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex isoquinoline core efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for both research purposes and potential drug development.

From a regulatory perspective,4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride must undergo rigorous testing to ensure safety and efficacy before it can be considered for clinical use. Preclinical studies involving cell culture assays and animal models are crucial for evaluating its biological activity and potential side effects. These studies provide valuable data on dosing regimens and toxicological profiles necessary for designing human clinical trials. The outcomes of these preclinical studies will determine whether this compound progresses to Phase I clinical trials involving human subjects.

The role of tetrahydroisoquinolines in drug discovery continues to expand as new synthetic methods and computational tools become available. Researchers are increasingly leveraging these tools to design derivatives of known bioactive molecules with improved properties. For example,4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a platform for generating novel compounds through structure-based drug design approaches. By understanding how different structural modifications influence biological activity, scientists can rationally design molecules with enhanced therapeutic profiles.

The future prospects for 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are promising given its diverse biological activities and synthetic accessibility. Continued research efforts are needed to fully elucidate its mechanisms of action across different therapeutic areas. Collaborative efforts between academic institutions,* pharmaceutical companies,*and biotechnology firms will be essential*for advancing this compound from laboratory research*to clinical application.* As our understanding*of biological systems*advances,*so too will our ability*to harness*the potential*of molecules like this one.*

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:543739-81-7)4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
A870477
清らかである:99%/99%/99%
はかる:50.0g/100.0g/250.0g
価格 ($):154.0/292.0/680.0